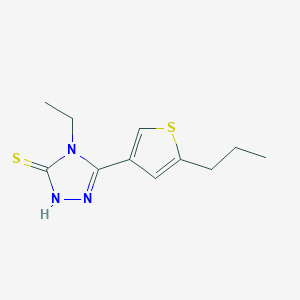

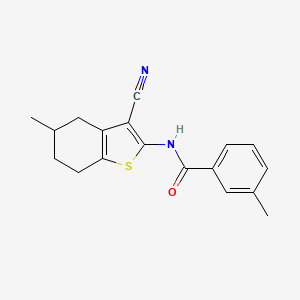

![molecular formula C11H21ClN2O4 B2765349 (2S,4R)-1-[(2S)-2-Amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride CAS No. 1955474-62-0](/img/structure/B2765349.png)

(2S,4R)-1-[(2S)-2-Amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a chemical reagent used in the synthesis of PROTAC compounds that mediate the degradation of oncogenic c-ABL and BCR-ABL . It is also known as VHL ligand 1 and is a building block in the synthesis of proteolysis-targeting chimera technologies (PROTACs) .

Molecular Structure Analysis

The molecular formula of this compound is C22H31ClN4O3S, and it has a molecular weight of 467.03 . The specific structure details are not available in the search results.Physical and Chemical Properties Analysis

This compound is a crystalline solid . It is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique

Antibacterial Agents

One of the primary applications of analogues of this compound is in the development of antibacterial agents. For instance, the synthesis and antibacterial activity of various pyridonecarboxylic acids, which are closely related to the mentioned compound, have been studied. These compounds have shown significant in vitro and in vivo antibacterial screenings, indicating their potential as antibacterial agents (Egawa et al., 1984).

Molecular Hinge Applications

The compound's analogues have been utilized as molecular hinges in peptide synthesis. For example, serine, threonine-derived oxazolidine, and cysteine-derived thiazolidinecarboxylic acids, known as pseudo-prolines, serve as solubilizing building blocks in peptide synthesis. These compounds significantly impact the cis/trans ratio of adjacent amide bonds in solution, demonstrating their importance in peptide structure and function (Dumy et al., 1997).

Synthesis and Reactivity Studies

Research on the synthesis and reactivity of bis(ethane-1,2-diamine)(pyrrole-2-carboxylato)cobalt(III) ion showcases the reactivity of chelated 4-hydroxypyrrolidine-2-carboxylic acid bound to cobalt(III) ion, which is chemically related to the queried compound. This study provides insights into the oxidation processes of chelated amino acids to imino acids, highlighting the compound's utility in synthetic chemistry (Hammershøi et al., 1991).

Neuroprotection and Metabotropic Glutamate Receptors

Another application area is in neuroprotection, where analogues of the compound, specifically aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), have been identified as potent and highly selective agonists of metabotropic glutamate receptor subtypes mGlu2 and -3. These compounds have demonstrated the ability to protect neurons against excitotoxic degeneration, encouraging the search for potent, selective, and systemically active mGlu2/3 receptor agonists as neuroprotective drugs (Battaglia et al., 1998).

Supramolecular Chemistry

Finally, the synthesis and antimicrobial evaluation of novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids, although not directly related to the queried compound, represent an area of research focused on the development of antimicrobial agents. These studies contribute to the understanding of the antimicrobial properties of novel compounds and their potential applications in combating bacterial infections (Shastri & Post, 2019).

Mécanisme D'action

Safety and Hazards

The safety data sheet for a similar compound suggests that if inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, it should be washed off with soap and plenty of water . In case of eye contact, it should be rinsed thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

Propriétés

IUPAC Name |

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)8(12)9(15)13-5-6(14)4-7(13)10(16)17;/h6-8,14H,4-5,12H2,1-3H3,(H,16,17);1H/t6-,7+,8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIBBJYWXJMKDM-ARIDFIBWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CC(CC1C(=O)O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955474-62-0 |

Source

|

| Record name | (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

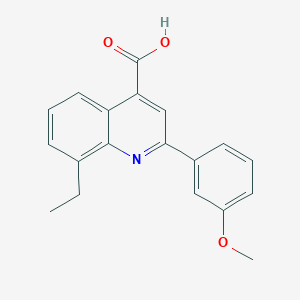

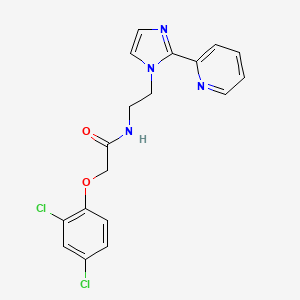

![Methyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2765266.png)

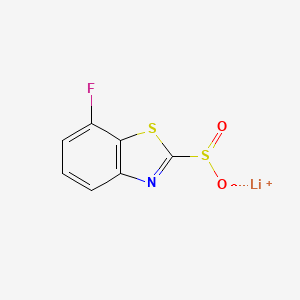

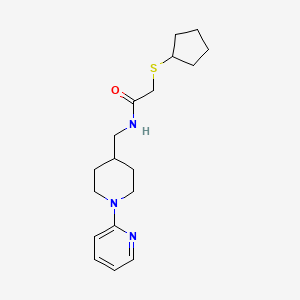

![2,10-diaza-9-indol-3-yl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B2765273.png)

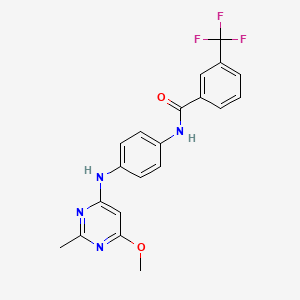

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2765275.png)

![N-{3-[5-(4-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2765280.png)

![1-Oxa-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B2765283.png)

![4-chloro-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2765286.png)

![(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2765289.png)